molecular formula C19H13Cl2N5 B2768602 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine CAS No. 1955553-82-8

3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine

Cat. No.: B2768602
CAS No.: 1955553-82-8
M. Wt: 382.25
InChI Key: OAXCQYXELQVZLE-UHFFFAOYSA-N
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Description

3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine is a complex organic compound with the molecular formula C19H13Cl2N5 This compound is notable for its unique structure, which includes a quinazoline core linked to a pyridine ring and a dichlorobenzene moiety

Preparation Methods

The synthesis of 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with formamide to form quinazoline. This intermediate is then reacted with 4-chloropyridine under specific conditions to introduce the pyridine moiety. Finally, the dichlorobenzene group is introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms on the benzene ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives .

Scientific Research Applications

3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and antimicrobial activity.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of microbial activity. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .

Comparison with Similar Compounds

Similar compounds to 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine include other quinazoline derivatives and pyridine-containing molecules. For example:

    Gefitinib: A quinazoline derivative used as an anticancer agent, which also targets specific enzymes involved in cell growth.

    Erlotinib: Another quinazoline-based drug used in cancer therapy, known for its ability to inhibit epidermal growth factor receptor (EGFR).

    Pyridine derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine ring structure and have various biological roles.

What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties not found in other compounds .

Properties

IUPAC Name

2,6-dichloro-4-N-(2-pyridin-4-ylquinazolin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5/c20-14-9-12(10-15(21)17(14)22)24-19-13-3-1-2-4-16(13)25-18(26-19)11-5-7-23-8-6-11/h1-10H,22H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXCQYXELQVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C(=C4)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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